

# Nota-AE105: A Novel Biomarker for Imaging Tumor Aggressiveness

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nota-AE105 |           |
| Cat. No.:            | B12388337  | Get Quote |

## An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of oncology is continually evolving, with a pressing need for biomarkers that can accurately characterize tumor aggressiveness to guide patient stratification and therapeutic strategies. **Nota-AE105**, as part of the radioligand 68Ga-**NOTA-AE105**, has emerged as a significant advancement in this area. This technical guide provides a comprehensive overview of 68Ga-**NOTA-AE105**, its mechanism of action, and its application as an imaging biomarker for assessing the aggressive phenotype of various cancers.

# Core Concept: Targeting the Urokinase Plasminogen Activator Receptor (uPAR)

**Nota-AE105** is a peptide-based component of a radioligand designed for Positron Emission Tomography (PET) imaging.[1][2][3] The "AE105" component is a high-affinity peptide antagonist that specifically targets the urokinase-type plasminogen activator receptor (uPAR). [4][5] uPAR is a key protein involved in the degradation of the extracellular matrix, a process crucial for cancer invasion and metastasis. The overexpression of uPAR is a well-established biomarker for aggressiveness in a wide range of solid tumors, including breast, prostate, bladder, and glioblastoma.

The radioligand, 68Ga-**NOTA-AE105**, combines the uPAR-targeting AE105 peptide with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator that securely holds the positron-



emitting radionuclide Gallium-68 (68Ga). When introduced into the body, 68Ga-**NOTA-AE105** circulates and binds to uPAR-expressing cancer cells. The emitted positrons from 68Ga are then detected by a PET scanner, allowing for the non-invasive visualization and quantification of uPAR expression in tumors.

## Quantitative Data from Clinical and Preclinical Studies

The clinical utility and safety of 68Ga-**NOTA-AE105** have been evaluated in several studies. The following tables summarize key quantitative data from these investigations.

### Table 1: Dosimetry and Radiation Burden of 68Ga-NOTA-

**AE105** 

| Parameter                  | Value         |
|----------------------------|---------------|
| Effective Dose             | 0.015 mSv/MBq |
| Clinical Target Dose       | 200 MBq       |
| Resulting Radiation Burden | 3 mSv         |

Table 2: Biodistribution of 68Ga-NOTA-AE105 in a First-

in-Human Study

| Organ         | Standardized Uptake Value (SUV) |  |
|---------------|---------------------------------|--|
| Liver         | Low accumulation                |  |
| Urinary Tract | Primary route of excretion      |  |
| Other Tissues | Low non-specific uptake         |  |

### Table 3: Tumor Uptake of 68Ga-NOTA-AE105 in Preclinical Glioblastoma Models



| Radioligand     | Tumor Uptake<br>(%ID/g) | Background Brain<br>Uptake (%ID/g) | Tumor-to-<br>Background Ratio |
|-----------------|-------------------------|------------------------------------|-------------------------------|
| 68Ga-NOTA-AE105 | 0.4 ± 0.1               | 0.05 ± 0.01                        | 7.6 ± 2.1                     |
| 64Cu-NOTA-AE105 | 1.2 ± 0.4               | 0.11 ± 0.02                        | 10.6 ± 2.3                    |
| 18F-FET         | 3.5 ± 0.8               | 1.9 ± 0.1                          | 1.8 ± 0.3                     |

#### **Table 4: Clinical Trial Information for 68Ga-NOTA-AE105**

| Clinical Trial Identifier | NCT02437539                                                                                                          |
|---------------------------|----------------------------------------------------------------------------------------------------------------------|
| Title                     | Evaluation of a New Radiotracer (68Ga-NOTA-AE105) for Diagnosing Aggressive Cancer With Positron Emission Tomography |
| Patient Population        | Diagnosed with cancer of the prostate, breast, or urinary bladder                                                    |
| Age Range                 | 18 to 80 years                                                                                                       |
| Number of Patients        | 10                                                                                                                   |
| Primary Endpoints         | Safety, biodistribution, and dosimetry of 68Ga-<br>NOTA-AE105                                                        |

## Experimental Protocols Protocol 1: Synthesis of 68Ga-NOTA-AE105

While the detailed proprietary synthesis methods are not fully disclosed in the public literature, the general principle involves a straightforward radiolabeling process.

- Elution of 68Ga: Gallium-68 is eluted from a 68Ge/68Ga generator using a suitable solvent.
- Chelation: The eluted 68Ga is then incubated with the NOTA-AE105 precursor under specific pH and temperature conditions to facilitate the formation of the stable 68Ga-NOTA-AE105 complex.



 Quality Control: The final product undergoes quality control measures, including determination of radiochemical purity, to ensure it meets the standards for clinical use. A radiochemical purity of over 97% has been reported.

# Protocol 2: First-in-Human Phase I Clinical Trial for uPAR PET Imaging

This protocol outlines the key steps of the initial clinical evaluation of 68Ga-NOTA-AE105.

- Patient Recruitment: Ten patients with a diagnosis of prostate cancer (n=6), breast cancer (n=2), or urinary bladder cancer (n=2) were enrolled.
- Radioligand Administration: A single intravenous dose of 68Ga-NOTA-AE105 was administered to each patient. The mean administered activity was 154 ± 59 MBq, with a range of 48–208 MBq.
- PET/CT Imaging: Serial whole-body PET/CT scans were performed at 10 minutes, 1 hour, and 2 hours post-injection to assess the biodistribution and radiation dosimetry.
- Safety Monitoring: Patient safety was assessed through the measurement of vital signs at regular intervals during the imaging sessions and through laboratory blood screening tests performed before and after the injection.
- Image Analysis: PET images were visually analyzed for tumor uptake of 68Ga-NOTA-AE105. Standardized Uptake Values (SUVs) were obtained from tumor lesions by manually drawing volumes of interest in the malignant tissue.
- In Vivo Stability: In a subgroup of patients, the in vivo stability of 68Ga-NOTA-AE105 was determined from collected blood and urine samples.

# Visualizations Signaling and Targeting Pathway





#### Click to download full resolution via product page

Caption: Mechanism of 68Ga-**NOTA-AE105** targeting of uPAR for PET imaging of tumor aggressiveness.

#### **Experimental Workflow: First-in-Human Clinical Trial**



Click to download full resolution via product page

Caption: Workflow of the first-in-human clinical trial of 68Ga-NOTA-AE105.



#### **Conclusion and Future Directions**

68Ga-**NOTA-AE105** is a promising radioligand for the non-invasive imaging of uPAR expression, a key biomarker of tumor aggressiveness. The first-in-human clinical trial has demonstrated its safety and potential for detecting primary tumors and metastases in various cancers, including breast, prostate, and bladder cancer. The favorable biodistribution, with low non-specific uptake and rapid clearance, results in high-contrast images that can aid in tumor delineation.

Future research will likely focus on larger, phase II and III clinical trials to further validate the diagnostic and prognostic value of uPAR PET imaging across a broader range of malignancies. The ability to quantify uPAR expression could enable better risk stratification of patients, aid in the selection of targeted therapies, and provide a means to monitor treatment response. The development of uPAR-targeted therapostics, combining diagnostic imaging with targeted radionuclide therapy, represents an exciting future direction in personalized oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluation of a New Radiotracer (68Ga-NOTA-AE105) for Diagnosing Aggressive Cancer With Positron Emission Tomography [ctv.veeva.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Nota-AE105: A Novel Biomarker for Imaging Tumor Aggressiveness]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388337#nota-ae105-as-a-biomarker-for-tumor-aggressiveness]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com